molecular formula C14H18FN3O3S B10928516 1-Ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-sulfonamide

1-Ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10928516
M. Wt: 327.38 g/mol
InChI Key: AJCHOZLJKSYYFK-UHFFFAOYSA-N
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Description

1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that belongs to the class of pyrazole sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.

    Introduction of the sulfonamide group: This step often involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions.

    Substitution reactions: Introduction of the ethyl, fluoro, methoxy, and methyl groups can be carried out through various substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorine or methoxy positions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or interfering with metabolic pathways. The compound might interact with specific proteins or receptors, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the methoxy and methylphenyl groups.

    1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the 3-methyl group.

Uniqueness

1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C14H18FN3O3S

Molecular Weight

327.38 g/mol

IUPAC Name

1-ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H18FN3O3S/c1-5-18-14(15)13(10(3)16-18)22(19,20)17-11-8-9(2)6-7-12(11)21-4/h6-8,17H,5H2,1-4H3

InChI Key

AJCHOZLJKSYYFK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=C(C=CC(=C2)C)OC)F

Origin of Product

United States

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